2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride
Overview
Description
2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and fluorine substituents. This compound is used primarily as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-5-cyano-4-fluorobenzene. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful handling of reagents and control of reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group, which activates the aromatic ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, nitric acid, and sulfuric acid.
Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, and thiols.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonates, and sulfonothioates.
Scientific Research Applications
2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of enzyme inhibitors and other biologically active compounds.
Medicine: As a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamide-based drugs and other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but lacks the cyano group.
2-Fluorobenzenesulfonyl chloride: Lacks both the bromine and cyano groups.
2-Bromobenzenesulfonyl chloride: Lacks the fluorine and cyano groups.
Uniqueness
2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride is unique due to the presence of all three substituents (bromine, cyano, and fluorine), which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of specialized organic molecules .
Properties
IUPAC Name |
2-bromo-5-cyano-4-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-5-2-6(10)4(3-11)1-7(5)14(9,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSCFMYEQFOGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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